![molecular formula C14H9Cl2F3N2O B2472044 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide CAS No. 239110-21-5](/img/structure/B2472044.png)
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide, commonly known as DCTB, is a synthetic compound belonging to the family of pyridine carboxamides. It is a fluorinated heterocyclic building block used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide is C14H8Cl3F3N2O . The molecular weight is 349.13.科学的研究の応用
Agrochemical Applications
This compound is a key structural motif in active agrochemical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products . The major use of its derivatives is in the protection of crops from pests .
Pharmaceutical Applications
The compound and its derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing this compound have been granted market approval .
Synthesis of Trifluoromethylpyridines
The compound is used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis of Phenylhydrazine
The compound is used in the synthesis of phenylhydrazine , a key intermediate in the production of various pharmaceuticals .
Biological Activities
The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which are becoming an increasingly important research topic .
Future Applications
Given the unique properties and wide range of applications of this compound, it is expected that many novel applications will be discovered in the future .
作用機序
Target of Action
The primary target of this compound, also known as Fluopicolide , is the cytoskeleton of oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause several plant diseases. The cytoskeleton plays a crucial role in maintaining the structure and shape of these organisms, and is therefore a key target for fungicides like Fluopicolide.
Mode of Action
It is thought to act byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the integrity of the cytoskeleton, and their disruption can lead to the death of the organism.
Biochemical Pathways
Fluopicolide’s interaction with the cytoskeleton affects several biochemical pathways. It inhibits the growth of strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb
Result of Action
The action of Fluopicolide results in several effects on the oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
特性
IUPAC Name |
2,6-dichloro-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(16)12(10)13(22)21-7-9-5-4-8(6-20-9)14(17,18)19/h1-6H,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADBJYWSJPEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

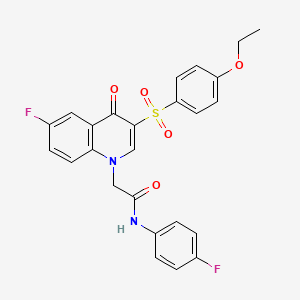

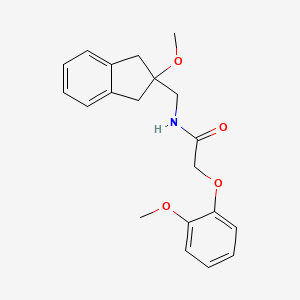

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
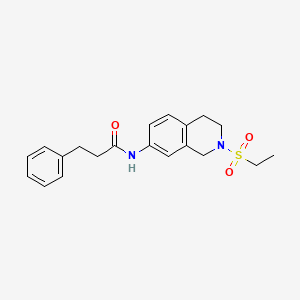
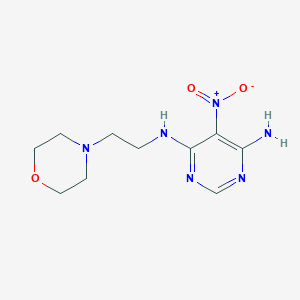
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)
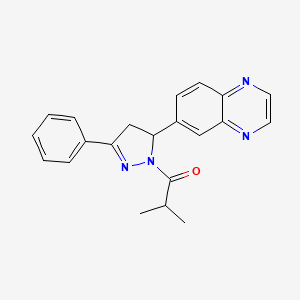
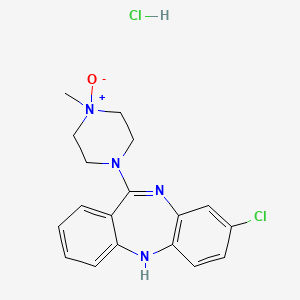
![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)